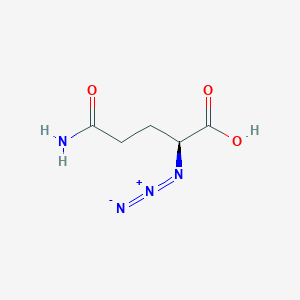

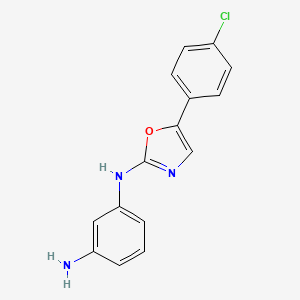

![molecular formula C14H19N3O3S B2376546 Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone CAS No. 892282-98-3](/img/structure/B2376546.png)

Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves several stages . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, 4-(morpholin-4-yl)thiophene-2-carbaldehyde has a molecular weight of 197.26 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed . For example, the inhibition effect of 1-[Morpholin-4-yl (thiophen-2-yl)methyl]thiourea on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, 1-[2-(Morpholin-4-yl)ethyl]piperazine appears as white to light yellow low melting crystals or viscous liquid .Scientific Research Applications

- Thiophene derivatives, including the compound , have demonstrated antimicrobial properties . Researchers have explored their potential as agents against bacteria, fungi, and other pathogens. Investigating the specific mechanisms of action and optimizing their efficacy could lead to novel antimicrobial drugs.

- Thiophene-based compounds, such as the one mentioned, exhibit analgesic and anti-inflammatory properties . These effects are crucial for managing pain and inflammation in various medical conditions. Further studies can explore their precise targets and potential clinical applications.

- Some thiophene derivatives have shown promise as antihypertensive agents . Understanding their interactions with relevant receptors and pathways could contribute to the development of effective treatments for hypertension.

- Thiophene-containing compounds have been investigated for their antitumor effects . Researchers explore their impact on cancer cell growth, apoptosis, and metastasis. Developing targeted therapies based on these findings is an exciting avenue for future research.

- Beyond medicine, thiophenes play a role in material science. They are used as inhibitors of metal corrosion . Understanding their protective mechanisms and optimizing their performance can benefit industries such as construction and transportation.

- Thiophenes are also employed in the fabrication of light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in optoelectronic devices. Researchers continue to explore novel thiophene-based materials for efficient LEDs.

Antimicrobial Activity

Analgesic and Anti-Inflammatory Effects

Antihypertensive Potential

Antitumor Activity

Corrosion Inhibition

Light-Emitting Diodes (LEDs)

These applications highlight the versatility and potential of thiophene derivatives, including the compound you’ve mentioned. Researchers worldwide continue to investigate their properties, mechanisms, and practical applications, making them an exciting area of study in both medicinal chemistry and material science . If you’d like more detailed information on any specific application, feel free to ask! 😊

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(morpholine-4-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c18-13(12-2-1-11-21-12)15-3-5-16(6-4-15)14(19)17-7-9-20-10-8-17/h1-2,11H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPYYOYPZQUCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2376464.png)

![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)

![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)

![N-{5-[(E)-2-(5-{[(4-acetylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2376475.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)

![1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2376480.png)

![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)